molecular formula C8H5ClF3NO B15308815 2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone

2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone

Cat. No.: B15308815
M. Wt: 223.58 g/mol
InChI Key: JMJBAADQMVAIDG-UHFFFAOYSA-N
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Description

2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone is a chemical compound with the molecular formula C8H5ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance efficiency and yield by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor in various biochemical pathways. The compound can modulate the activity of enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

2-chloro-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12/h1-2,4H,3H2

InChI Key

JMJBAADQMVAIDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CCl)C(F)(F)F

Origin of Product

United States

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